molecular formula C20H23N3O5 B15129936 Carbamic acid, [3-methyl-1-[(p-nitrophenyl)carbamoyl]butyl]-, benzyl ester CAS No. 94577-96-5

Carbamic acid, [3-methyl-1-[(p-nitrophenyl)carbamoyl]butyl]-, benzyl ester

Cat. No.: B15129936
CAS No.: 94577-96-5
M. Wt: 385.4 g/mol
InChI Key: WFFYUGQKEFKRAI-UHFFFAOYSA-N
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Description

Carbamic acid, [3-methyl-1-[(p-nitrophenyl)carbamoyl]butyl]-, benzyl ester (hereafter referred to as the target compound) is a carbamate derivative featuring a benzyl ester group and a p-nitrophenyl carbamoyl substituent. Carbamates are widely studied for their biological activities, including antimicrobial, antimalarial, and enzyme inhibitory properties . This analysis compares the target compound with structurally related carbamic acid esters, focusing on synthesis, physicochemical properties, and biological activity.

Properties

CAS No.

94577-96-5

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

benzyl N-[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C20H23N3O5/c1-14(2)12-18(22-20(25)28-13-15-6-4-3-5-7-15)19(24)21-16-8-10-17(11-9-16)23(26)27/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

WFFYUGQKEFKRAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-LEU-PNA typically involves the coupling of benzyloxycarbonyl-L-leucine (Z-L-Leu) with p-nitroaniline (PNA). The reaction is usually carried out using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA) .

Industrial Production Methods: Industrial production of Z-LEU-PNA follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Z-LEU-PNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of Z-LEU-PNA results in the release of p-nitroaniline, which can be quantitatively measured due to its yellow color .

Common Reagents and Conditions:

Major Products: The major product of the hydrolysis reaction is p-nitroaniline, which is released upon cleavage of the peptide bond .

Mechanism of Action

The mechanism of action of Z-LEU-PNA involves its hydrolysis by proteolytic enzymes. The enzyme binds to the substrate and cleaves the peptide bond between the leucine residue and p-nitroaniline. This reaction releases p-nitroaniline, which can be detected spectrophotometrically due to its absorbance at 405 nm .

Comparison with Similar Compounds

Structural and Functional Comparison

Structural Features

The target compound’s key structural elements include:

  • Benzyl ester group : Enhances stability and modulates solubility.
  • 3-methylbutyl chain : A branched aliphatic chain that may influence steric interactions.
Table 1: Structural Comparison of Carbamic Acid Benzyl Esters
Compound Name Substituents Molecular Weight (m/z) Key Functional Groups
Target Compound p-Nitrophenyl carbamoyl, 3-methylbutyl Not reported Benzyl ester, nitro group
(S)-Compound 40 Bisbenzyloxycarbonylguanidino, 4-ethyl-6-methoxyquinoline 933 Benzyl ester, guanidino, quinoline
(R)-Compound 9 tert-Butyl ester, 2-tert-butyl-6-methoxyquinoline 688 tert-Butyl ester, quinoline
Calpeptin Hexanoyl, methylbutyl ~358 (C₁₆H₂₅N₃O₄) Benzyl carbamate, aldehyde
Compound 8b Pyrrolidinone, tert-butyldimethylsilanyloxy 731 Benzyl ester, siloxy, pyrrolidinone

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is expected to be higher than tert-butyl analogs (e.g., compound 9, m/z 688 ) due to the nitro group and benzyl ester. Similar benzyl ester derivatives (e.g., compound 40, m/z 933 ) exhibit higher molecular weights, correlating with reduced solubility in aqueous media.
  • Stability : Benzyl esters generally exhibit slower hydrolysis compared to tert-butyl esters due to steric hindrance . The p-nitrophenyl group may further stabilize the carbamate via resonance effects .
  • Crystallinity: Benzyl ester-containing polyurethanes demonstrate adjustable crystallinity and improved ductility compared to non-ester analogs .

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